molecular formula C8H6N4O2 B049921 2-(1H-tetrazol-1-yl)benzoic acid CAS No. 116570-12-8

2-(1H-tetrazol-1-yl)benzoic acid

Cat. No. B049921
CAS RN: 116570-12-8
M. Wt: 190.16 g/mol
InChI Key: BHBFPWBHORPKDU-UHFFFAOYSA-N
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Description

“2-(1H-tetrazol-1-yl)benzoic acid” is a chemical compound with the molecular formula C8H6N4O2 . It is a solid substance that is stored at room temperature .


Molecular Structure Analysis

The molecular structure of “2-(1H-tetrazol-1-yl)benzoic acid” consists of 8 carbon atoms, 6 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 190.159 Da .


Physical And Chemical Properties Analysis

“2-(1H-tetrazol-1-yl)benzoic acid” is a solid substance that is stored at room temperature . It has a molecular weight of 190.159 Da .

Scientific Research Applications

Medicinal Chemistry: Carboxylic Acid Isostere

2-(1H-tetrazol-1-yl)benzoic acid is often used as a metabolism-resistant isosteric replacement for carboxylic acids in medicinal chemistry. This property allows for the development of biologically active substances that are resistant to biological degradation, making tetrazoles suitable substituents in drug pharmacophores .

Pharmaceutical Intermediates: Antibiotic Preparation

This compound serves as an important raw material in the preparation of various antibiotic drugs. Its excellent coordination properties make it a valuable pharmaceutical intermediate, particularly in the synthesis of antibiotic agents .

Biochemistry: DNA Synthesis

In biochemistry, dilute 1H-tetrazole, a derivative of tetrazole, is utilized for DNA synthesis. The presence of free N-H causes the acidic nature of tetrazoles, allowing them to form both aliphatic and aromatic heterocyclic compounds .

Eco-Friendly Synthesis

The synthesis of tetrazole derivatives, including 2-(1H-tetrazol-1-yl)benzoic acid, can be approached using water as a solvent under moderate conditions. This eco-friendly approach is non-toxic, involves easy extractions, and is cost-effective, yielding good to excellent results .

Molecular Docking: Drug Discovery

2-(1H-tetrazol-1-yl)benzoic acid and its derivatives are used in molecular docking studies, which are crucial for targeted drug delivery systems. These studies help in understanding the interaction between drugs and their target sites, aiding in the design of more effective pharmaceuticals .

Coordination Chemistry: Metal-Organic Frameworks

The tetrazole ring’s ability to act as a ligand allows 2-(1H-tetrazol-1-yl)benzoic acid to form stable metallic compounds and molecular complexes. This makes it useful in the creation of coordination polymers and metal-organic frameworks with potential applications in catalysis, gas storage, and separation technologies .

Safety And Hazards

While specific safety and hazard information for “2-(1H-tetrazol-1-yl)benzoic acid” is not available, it’s generally recommended to handle chemical substances with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for the study of “2-(1H-tetrazol-1-yl)benzoic acid” and similar compounds could involve further exploration of their potential anticancer properties . Additionally, these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

2-(tetrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-8(14)6-3-1-2-4-7(6)12-5-9-10-11-12/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBFPWBHORPKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353796
Record name 2-(1H-tetrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659021
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(1H-tetrazol-1-yl)benzoic acid

CAS RN

116570-12-8
Record name 2-(1H-tetrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 2-aminobenzoic acid (6.0 g, 0.044 mol), trimethyl orthoformate (14.2 ml, 0.13 mol) and sodium azide (8.4 g, 0.13 mol) in glacial acetic acid (150 ml) was stirred at room temperature for 2 h. Filtration and concentration from toluene gave 2-Tetrazol-1-yl-benzoic acid; 1H NMR (CD3OD, 400 MHz) δ9.47 (s, 1H), 8.19 (dd, 1H, J=7.7 Hz, J=1.6 Hz), 7.79 (m, 2H), 7.61 (dd, 1H, J=7.7 Hz, J=1.5 Hz).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the spatial arrangement of the tetrazole and benzene rings in 2-(1H-tetrazol-1-yl)benzoic acid?

A1: The tetrazole and benzene rings in 2-(1H-tetrazol-1-yl)benzoic acid are not coplanar. The dihedral angle between these two rings is 52.90 (4) degrees. []

Q2: How are the molecules of 2-(1H-tetrazol-1-yl)benzoic acid arranged in the solid state?

A2: The molecules of 2-(1H-tetrazol-1-yl)benzoic acid are connected by O-H...N and C-H...O hydrogen bonds. These interactions form two-dimensional networks parallel to the xz plane. Additionally, van der Waals interactions exist between these networks. []

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